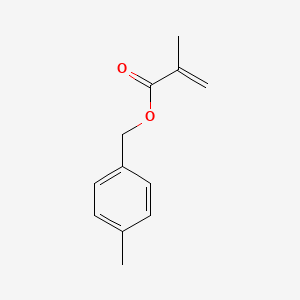
2-Hydroxyhexacosyl 12-hydroxyoctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyhexacosyl 12-hydroxyoctadecanoate: is a complex organic compound with the molecular formula C44H88O4 It is characterized by the presence of two hydroxyl groups and an ester linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyhexacosyl 12-hydroxyoctadecanoate typically involves the esterification of 12-hydroxyoctadecanoic acid with 2-hydroxyhexacosanol . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include:
Temperature: Around 60-80°C
Solvent: Anhydrous toluene or another suitable organic solvent
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as:
Continuous flow reactors: To maintain consistent reaction conditions and improve yield.
Enzymatic esterification: Using lipases as biocatalysts to achieve higher specificity and milder reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyhexacosyl 12-hydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester linkage can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution Reagents: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of halides or other substituted derivatives.
Applications De Recherche Scientifique
2-Hydroxyhexacosyl 12-hydroxyoctadecanoate has several scientific research applications, including:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in biological membranes and lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
Mécanisme D'action
The mechanism of action of 2-Hydroxyhexacosyl 12-hydroxyoctadecanoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 12-Hydroxyoctadecanoic acid
- 2-Hydroxyhexacosanol
- Stearic acid esters
- Palmitic acid esters
Comparison
2-Hydroxyhexacosyl 12-hydroxyoctadecanoate is unique due to its dual hydroxyl groups and long carbon chain, which confer specific physical and chemical properties. Compared to similar compounds, it has:
- Higher melting point : Due to increased molecular weight and intermolecular interactions.
- Enhanced solubility : In organic solvents, making it suitable for various industrial applications.
- Distinct biological activity : Its amphiphilic nature allows it to interact uniquely with biological membranes, unlike simpler fatty acid esters.
Propriétés
Numéro CAS |
93840-69-8 |
|---|---|
Formule moléculaire |
C44H88O4 |
Poids moléculaire |
681.2 g/mol |
Nom IUPAC |
2-hydroxyhexacosyl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C44H88O4/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28-31-35-39-43(46)41-48-44(47)40-36-32-29-26-25-27-30-34-38-42(45)37-33-8-6-4-2/h42-43,45-46H,3-41H2,1-2H3 |
Clé InChI |
VIALDFXTEOLLGO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCC(COC(=O)CCCCCCCCCCC(CCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





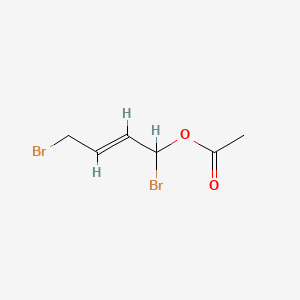
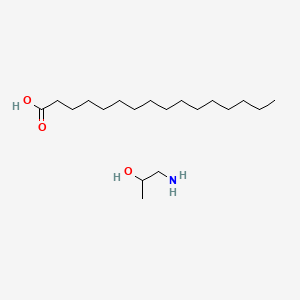

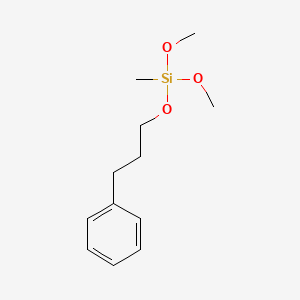
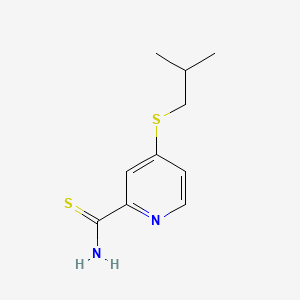

![8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12658466.png)



